N-methylbenzo[d]oxazole-2-sulfonamide
Description
Properties
Molecular Formula |
C8H8N2O3S |
|---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
N-methyl-1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C8H8N2O3S/c1-9-14(11,12)8-10-6-4-2-3-5-7(6)13-8/h2-5,9H,1H3 |
InChI Key |
ZSPTXDIRSNPUGF-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Benzoxazole Sulfonamides
The synthesis of benzoxazole sulfonamides, including N-methylbenzo[d]oxazole-2-sulfonamide, typically involves:
- Formation of the benzoxazole ring system, often starting from o-aminophenols or benzoxazole-2-thiol intermediates.
- Introduction of the sulfonamide group at the 2-position via sulfonylation or through sulfonamide-containing electrophilic reagents.
- N-substitution, such as methylation, to yield N-methyl derivatives.
A key patent (US20070123574A1) describes methods for preparing benzoxazole sulfonamide compounds via intermediates such as 2-mercaptobenzoxazole, which is reacted with electrophilic reagents to introduce thiol-based leaving groups, enabling sulfonamide formation. These methods are stereoselective and scalable for industrial production.
Method 1: Electrophilic Cyanation and Cyclization from o-Aminophenols
A notable synthetic approach involves the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a nonhazardous electrophilic cyanating agent, in the presence of a Lewis acid such as boron trifluoride diethyl etherate (BF3·Et2O). This method leads to 2-aminobenzoxazoles which can be further functionalized to sulfonamides.
- The reaction proceeds via activation of the cyano group by BF3·Et2O, facilitating nucleophilic attack by the amino group.
- The hydroxy group then attacks the electrophilic carbon, closing the benzoxazole ring.
- The sulfonamide residue is eliminated during the process, confirmed by mass spectrometry.
- The reaction is conducted in solvents like tetrahydrofuran (THF) or 1,4-dioxane under reflux conditions.
- Yields for the desired products can reach up to 87% under optimized conditions.
| Entry | BF3·Et2O (equiv) | NCTS (equiv) | Temperature (°C) | Yield (% of desired product) |
|---|---|---|---|---|
| 1 | 3 | 3 | Reflux | 86 |
| 4 | 3 | 1.5 | Reflux | 87 |
| 6 | 2 | 1.5 | Reflux | 90 |
Reaction conditions: o-aminophenol (0.18 mmol), NCTS, BF3·Et2O, 1,4-dioxane, 30 h reflux.
This method is advantageous due to the use of non-toxic reagents, operational simplicity, and scalability to multigram quantities.
Method 2: Smiles Rearrangement via Benzoxazole-2-thiol Activation
Another efficient method for synthesizing N-substituted benzoxazole sulfonamides, including N-methyl derivatives, is based on the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction involves:
- Activation of benzoxazole-2-thiol with chloroacetyl chloride.
- Subsequent reaction with amines (e.g., methylamine) in the presence of bases such as potassium carbonate or triethylamine.
- Formation of S-alkylated intermediates that undergo rearrangement to form the N-substituted benzoxazole sulfonamide.
- The reaction proceeds under mild, metal-free conditions.
- The amine scope is broad, including primary and secondary amines.
- Reaction temperature and base equivalents critically influence product selectivity and yield.
- Radical scavengers suppress undesired disulfide byproducts.
- The rearrangement mechanism involves nucleophilic attack by the nitrogen atom on the benzoxazole ring carbon, forming a spiro intermediate, followed by rearomatization and hydrolysis.
Representative reaction conditions and yields:
| Entry | Amine Equiv | Base Equiv | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2 | 2 (Et3N) | Reflux (toluene) | Toluene | 71 | Selective formation of product |
| 2 | 2 | 2 (Et3N) | 85 | DMF | 58–83 | Good yields for various amines |
| 3 | 2 | 2 (Et3N) | 120 | DMF | - | Higher temp favors disulfide |
Reaction involves benzoxazole-2-thiol, chloroacetyl chloride, and amine.
This approach offers a metal-free, scalable, and versatile route to this compound and analogues, with good to excellent yields.
Industrial Scalability and Stereoselectivity
The patent literature emphasizes that these synthetic routes can be adapted for industrial-scale synthesis with stereoselective control when optically pure starting materials are used. This is critical for pharmaceutical applications where stereochemistry impacts biological activity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic cyanation & cyclization | o-Aminophenol + NCTS | BF3·Et2O, reflux in 1,4-dioxane, 25-30 h | 75–90% | Non-toxic reagents, scalable | Longer reaction time |
| Smiles rearrangement | Benzoxazole-2-thiol + chloroacetyl chloride + amine | Base (Et3N or K2CO3), reflux in toluene or DMF | 58–83% | Metal-free, broad amine scope | Sensitive to reaction conditions |
| Patent method (electrophilic substitution) | 2-Mercaptobenzoxazole + electrophilic reagent | Various electrophilic agents, scalable | Not specified | Stereoselective, industrial scale | Requires electrophilic reagent |
Chemical Reactions Analysis
Types of Reactions
N-methylbenzo[d]oxazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-methylbenzo[d]oxazole-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-methylbenzo[d]oxazole-2-sulfonamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in cancer cells . Additionally, the compound can disrupt cellular pathways by interfering with signal transduction processes .
Comparison with Similar Compounds
Table 1: Key Comparisons of N-methylbenzo[d]oxazole-2-sulfonamide with Similar Compounds
Physicochemical Properties
- Solubility: Sulfonamide groups generally improve aqueous solubility. For example, 4-aminobenzenesulfonamides with heterocyclic substitutions exhibit solubility profiles suitable for oral administration .
- Stability : The benzo[d]oxazole core is aromatic and resistant to metabolic degradation, while the sulfonamide group may increase plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
